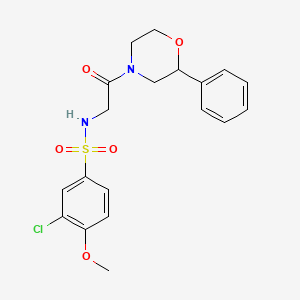

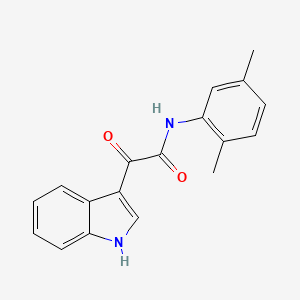

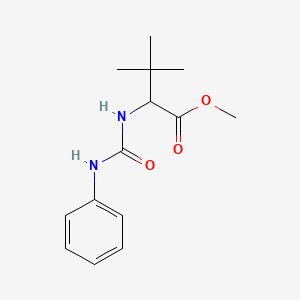

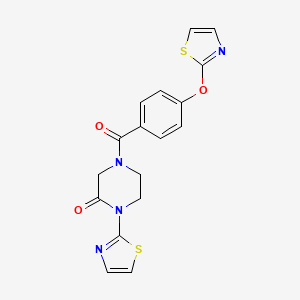

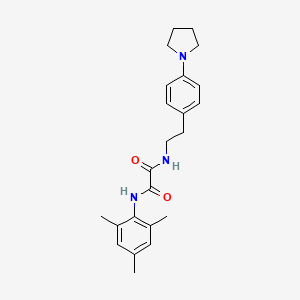

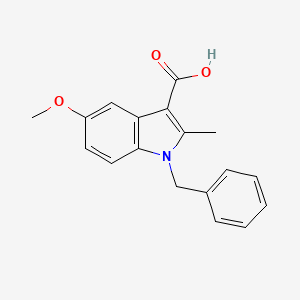

N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMPI, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. The compound is a derivative of indole-2-carboxylic acid and has been studied for its potential use in treating various diseases.

Applications De Recherche Scientifique

Potential as Cannabinoid Receptor Ligands

- A study by Moldovan et al. (2017) explored the synthesis of indol-3-yl-oxoacetamides and their evaluation as cannabinoid receptor type 2 ligands. One of the fluorinated derivatives from this series showed potent and selective binding to CB2 receptors, suggesting potential applications in therapeutic areas involving these receptors (Moldovan et al., 2017).

Antiplasmodial Properties

- Mphahlele et al. (2017) synthesized a series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential in vitro antiplasmodial properties. Some compounds demonstrated significant activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, suggesting a possible role in anti-malarial therapy (Mphahlele et al., 2017).

Antidepressant and Sedative Activities

- Ibrahim et al. (2017) investigated marine-inspired 2-(1H-indol-3-yl)-N,N-dimethylethanamines as modulators of serotonin receptors, revealing potential antidepressant and sedative properties. Compounds including 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide showed significant antidepressant-like action and affinity for serotonin receptors (Ibrahim et al., 2017).

Synthesis and Structural Applications

- Skladchikov et al. (2013) described the synthesis and Heck cyclization of atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, demonstrating the chemical versatility and potential for creating structurally diverse compounds (Skladchikov et al., 2013).

Nematicidal Activity

- Kaur (2019) synthesized indole derivatives based on the 2-(1H-indol-3-yl)-N-(aryl)-2-oxoacetamide structure and evaluated their nematicidal activity against Meloidogyne incognita. Chlorine-substituted indole derivatives displayed significant activity, highlighting the potential for agricultural applications (Kaur, 2019).

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-8-12(2)16(9-11)20-18(22)17(21)14-10-19-15-6-4-3-5-13(14)15/h3-10,19H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBCGBSMBKDZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol](/img/structure/B2406314.png)

![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)

![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)